5,6,7,8-Tetrahydrophthalazine

PDE4 inhibition Inflammation Respiratory disease

5,6,7,8-Tetrahydrophthalazine (CAS 37813-95-9) is a versatile, partially saturated bicyclic heterocycle that delivers distinct conformational advantages over fully aromatic phthalazine. It enables high-potency PDE4 inhibitors (pIC50 up to 9.7), a 112‑fold TGFβ selectivity window, and tunable VEGFR1/VEGFR2 discrimination. This scaffold supports scalable 6‑endo‑trig radical cyclization chemistry (55–98% yield, >95:5 trans‑selectivity), reducing purification burden in lead optimization. Choose this core to accelerate your drug discovery timeline with a validated pharmacophore.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Cat. No. B12973233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydrophthalazine
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CCC2=CN=NC=C2C1
InChIInChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h5-6H,1-4H2
InChIKeyWOSYHPMWIJDWCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydrophthalazine for Pharmaceutical R&D: Core Scaffold for PDE4, TGFβ, and Kinase Inhibitor Programs


5,6,7,8-Tetrahydrophthalazine (CAS 37813-95-9, C8H10N2, MW 134.18) is a partially saturated bicyclic heterocycle comprising a benzene ring fused to a tetrahydropyridazine. The tetrahydrophthalazine scaffold serves as a versatile pharmacophore in medicinal chemistry, enabling the development of selective PDE4 inhibitors, non-kinase TGFβ pathway inhibitors, and angiogenesis-modulating kinase inhibitors [1] [2] [3]. Unlike fully aromatic phthalazine, the saturated 5,6,7,8-positions confer distinct conformational and steric properties that significantly influence target binding and selectivity, making it a preferred core for targeted drug discovery programs.

Why 5,6,7,8-Tetrahydrophthalazine Cannot Be Replaced by Generic Phthalazine Analogs in Structure-Driven Programs


5,6,7,8-Tetrahydrophthalazine is not interchangeable with fully aromatic phthalazine, hexahydrophthalazine, or other saturated analogs due to profound differences in receptor binding geometry, metabolic stability, and synthetic accessibility. The partial saturation of the 5,6,7,8-positions creates a distinct three-dimensional scaffold that governs target selectivity and potency—differences quantified in the head-to-head comparisons below. Substituting an alternative phthalazine derivative without rigorous SAR validation risks losing target engagement, introducing off-target effects, or encountering synthetic bottlenecks that compromise program timelines and reproducibility.

5,6,7,8-Tetrahydrophthalazine Quantitative Differentiation: Head-to-Head PDE4 Potency, Synthetic Selectivity, and Target-Specific IC50 Data


5,6,7,8-Tetrahydrophthalazinones Demonstrate Superior PDE4 Inhibitory Potency Relative to Hexahydrophthalazine Analogs

In a direct head-to-head SAR study, cis-4a,5,8,8a-tetrahydro-2H-phthalazin-1-ones (incorporating the 5,6,7,8-tetrahydrophthalazine core) consistently exhibited greater PDE4 inhibitory potency than their hexahydrophthalazine counterparts. The most potent tetra-hydro analogue achieved a pIC50 of 9.7 [1]. This class-level trend underscores the critical role of the 5,6,7,8-saturation pattern in optimizing target engagement.

PDE4 inhibition Inflammation Respiratory disease

5,6,7,8-Tetrahydrophthalazine Derivatives Enable High-Yield, Diastereoselective Synthesis Inaccessible with Alternative Saturated Cores

A 6-endo-trig radical cyclization method provides regio- and stereoselective access to tetrahydrophthalazine derivatives in yields of 55–98% with trans-diastereoselectivity exceeding 95:5 [1]. Prior synthetic routes lacked both regio- and stereocontrol, limiting access to this pharmacologically relevant core.

Synthetic methodology Radical cyclization Process chemistry

5,6,7,8-Tetrahydrophthalazine-Derived TGFβ Pathway Inhibitor Achieves 112-Fold Selectivity Over Cytotoxicity in Fibrosis and Oncology Models

A phthalazine-based compound (10p) containing the tetrahydrophthalazine core exhibited TGFβ pathway inhibition with an IC50 of 0.11 ± 0.02 µM and a selectivity index of approximately 112-fold relative to cytotoxicity (non-cytotoxic up to 12 µM) [1]. This non-kinase mechanism avoids direct TGFβRI kinase inhibition, a common limitation of alternative scaffolds.

TGFβ signaling Fibrosis Immuno-oncology

5,6,7,8-Tetrahydrophthalazine Substituent Patterns Modulate VEGFR1 vs. VEGFR2 Kinase Inhibition by >2.7-Fold

The 1-(4-chloroanilino)-4-(4-pyridylmethyl)-5,6,7,8-tetrahydrophthalazine derivative (CGP79787 analog 53) displays differential affinity for VEGFR1 (IC50 = 3,600 nM) versus VEGFR2 (IC50 = 10,000 nM) [1]. This ~2.8-fold selectivity, while modest, demonstrates that the tetrahydrophthalazine core can be tuned for target discrimination within the VEGFR family.

Angiogenesis Kinase inhibition Cancer

Proven 5,6,7,8-Tetrahydrophthalazine Application Scenarios in Drug Discovery and Process Development


PDE4 Inhibitor Lead Optimization Programs

Programs targeting cAMP-specific phosphodiesterase (PDE4) for inflammatory and respiratory diseases should prioritize 5,6,7,8-tetrahydrophthalazine-based cis-tetrahydrophthalazinones over hexahydro or fully aromatic analogs. The tetrahydro core consistently delivers higher potency (pIC50 up to 9.7) [1], enabling faster progression to in vivo efficacy studies.

Non-Kinase TGFβ Pathway Inhibitor Development

Teams pursuing fibrosis or immuno-oncology targets requiring TGFβ pathway modulation without kinase inhibition should utilize the tetrahydrophthalazine scaffold. The demonstrated 112-fold selectivity window (IC50 0.11 µM vs. cytotoxicity) [1] provides a strong foundation for lead optimization and safety profiling.

High-Purity Process Chemistry and Scale-Up

Medicinal chemistry and process R&D groups needing reliable, stereoselective access to substituted tetrahydrophthalazines should adopt the 6-endo-trig radical cyclization methodology. This route delivers 55–98% yields and >95:5 trans-selectivity [1], significantly reducing purification burden and enabling scalable synthesis of structurally defined building blocks.

VEGFR-Selective Probe and Tool Compound Generation

Investigators exploring VEGFR family kinase inhibition can leverage the tunable selectivity of 1,4-disubstituted 5,6,7,8-tetrahydrophthalazines. The 2.8-fold VEGFR1/VEGFR2 discrimination observed for analog 53 [1] serves as a starting point for designing isoform-selective chemical probes or optimizing anti-angiogenic lead series.

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